Cupric ferrocyanide

Description

Properties

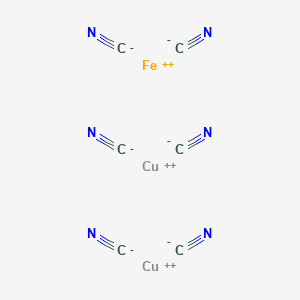

IUPAC Name |

dicopper;iron(2+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.2Cu.Fe/c6*1-2;;;/q6*-1;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWCIFGWLIVWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cu2FeN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929219 | |

| Record name | Copper(2+) iron(2+) cyanide (2/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown solid; [Merck Index] | |

| Record name | Cupric ferrocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13601-13-3 | |

| Record name | Cupric ferrocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) iron(2+) cyanide (2/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicopper hexacyanoferrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC FERROCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871D97G82Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Precipitation Synthesis of Cupric Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric ferrocyanide (Cu₂[Fe(CN)₆]), also known as Hatchett's brown, is a coordination polymer with a history of applications ranging from pigments to analytical chemistry.[1] In recent years, its unique properties, including its semipermeable nature and potential for ion exchange, have garnered interest in various scientific fields, including drug development and biomedical applications. The synthesis of cupric ferrocyan-ide is most commonly achieved through a straightforward and cost-effective precipitation method. This technical guide provides an in-depth overview of the core principles and experimental protocols for the synthesis of this compound via precipitation, with a focus on providing quantitative data and detailed methodologies for researchers, scientists, and professionals in drug development.

Core Principles of Precipitation Synthesis

The synthesis of this compound by precipitation is fundamentally a double displacement reaction.[2] This method relies on the reaction between a soluble copper(II) salt and a ferrocyanide salt in an aqueous solution, leading to the formation of the insoluble this compound product which precipitates out of the solution.[1]

The general chemical equation for this reaction is:

2Cu²⁺(aq) + [Fe(CN)₆]⁴⁻(aq) → Cu₂--INVALID-LINK--

Commonly used reactants include copper(II) sulfate (CuSO₄) or copper(II) chloride (CuCl₂) as the source of cupric ions, and potassium ferrocyanide (K₄[Fe(CN)₆]) as the source of ferrocyanide ions.[1][2] The reaction is typically rapid, with the reddish-brown precipitate of this compound forming almost instantly upon the mixing of the reactant solutions.[1][2]

Experimental Protocols

Below are detailed methodologies for the precipitation synthesis of this compound, based on established laboratory practices.

Protocol 1: Basic Precipitation at Room Temperature

This protocol outlines a simple and effective method for the synthesis of this compound at ambient temperature.

Materials:

-

Copper(II) sulfate (CuSO₄)

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Distilled water

-

Beakers or graduated cylinders

-

Stirring rod or magnetic stirrer

-

Filter paper and funnel

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Precipitation:

-

Washing and Isolation:

-

Allow the precipitate to settle.

-

Decant the supernatant liquid.

-

Wash the precipitate with distilled water to remove soluble byproducts, such as potassium sulfate. Repeat the washing and decantation process several times.[1]

-

Filter the washed precipitate using filter paper.

-

-

Drying:

-

Dry the collected precipitate in a drying oven at a low temperature (e.g., 60°C) to a constant weight.[3]

-

Protocol 2: Synthesis with Thermal Treatment

This protocol involves a heating step to potentially influence the crystallinity and particle size of the this compound.

Materials:

-

Copper(II) chloride (CuCl₂)

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Distilled water

-

Beakers

-

Magnetic stirrer with hotplate

-

Water bath

-

Filter paper and funnel

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of copper(II) chloride.

-

Prepare a 0.1 M solution of potassium ferrocyanide.

-

-

Precipitation and Heating:

-

Curing and Isolation:

-

Allow the mixture to cool and cure for 24 hours.[3]

-

Wash the precipitate thoroughly with distilled water and then filter.

-

-

Drying:

-

Dry the final product in an oven at 60°C.[3]

-

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Reactant and Product Overview

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance |

| Copper(II) Sulfate | CuSO₄ | 159.61 | Blue crystalline solid |

| Copper(II) Chloride | CuCl₂ | 134.45 | Greenish-blue solid |

| Potassium Ferrocyanide | K₄[Fe(CN)₆] | 368.35 | Yellow crystalline solid |

| This compound | Cu₂[Fe(CN)₆] | 339.04 | Reddish-brown solid |

Table 2: Influence of Temperature on Particle Size of Copper-based Nanoparticles

While specific data for this compound is limited, the following table illustrates the general trend of increasing particle size with increasing synthesis temperature for copper nanoparticles, which can serve as a guiding principle.

| Reaction Temperature (°C) | Average Particle Size (nm) |

| 150 | ~5-10 |

| 160 | ~10-15 |

| 190 | ~20-25 |

Note: Data adapted from a study on the synthesis of copper nanoparticles and may not be directly representative of this compound particle sizes but illustrates a general trend.[4]

Table 3: X-ray Diffraction (XRD) Data for this compound

The crystalline structure of this compound can be confirmed using X-ray diffraction. The major diffraction peaks are summarized below.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity |

| 17.4 | 5.09 | Strong |

| 24.7 | 3.60 | Medium |

| 35.1 | 2.55 | Strong |

| 39.5 | 2.28 | Medium |

| 43.6 | 2.07 | Weak |

| 50.5 | 1.80 | Medium |

| 57.1 | 1.61 | Medium |

Note: Peak positions can vary slightly depending on the specific crystalline structure and experimental conditions.

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data for Metal Cyanide Complexes

FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The characteristic peaks for the cyanide ligand in a ferrocyanide complex are presented below.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2000 - 2100 | C≡N stretching |

| ~500 - 600 | Fe-C stretching |

| ~400 - 500 | Fe-CN bending |

Mandatory Visualizations

Experimental Workflow for this compound Synthesis and Characterization

Caption: Experimental workflow for the synthesis and characterization of this compound.

Logical Relationship of Synthesis Parameters

Caption: Influence of synthesis parameters on this compound product characteristics.

Conclusion

The precipitation method offers a robust and adaptable approach for the synthesis of this compound. By carefully controlling key experimental parameters such as temperature, pH, and reactant concentrations, researchers can tailor the properties of the final product to suit specific applications. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this compound in a laboratory setting. Further research into the systematic quantification of the effects of these parameters will undoubtedly lead to a more refined control over the synthesis process and expand the utility of this versatile material in drug development and other scientific disciplines.

References

Cupric Ferrocyanide: A Technical Overview for Scientific and Research Applications

Introduction

Cupric ferrocyanide, with the chemical formula Cu₂[Fe(CN)₆], is an inorganic coordination compound that has garnered interest across various scientific disciplines.[1] Also known as copper(II) hexacyanoferrate(II) or Hatchett's brown, this reddish-brown solid is recognized for its unique structural and chemical properties.[2][3] Historically utilized as a pigment and in early analytical methods, contemporary research is exploring its potential in areas ranging from environmental remediation to advanced materials science.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis and characterization protocols, and potential applications in research and development, particularly within the biomedical field.

Core Properties and Data

This compound is a coordination polymer with a cubic crystal structure.[1] Its stability and insolubility in water and dilute acids are key characteristics.[2] The ferrocyanide complex is notably stable due to the strong bonding between the iron and cyanide ligands.[3]

Quantitative Data Summary

| Property | Value | References |

| Chemical Formula | Cu₂[Fe(CN)₆] | [1] |

| Molecular Weight | 339.04 g/mol | [2][3] |

| CAS Number | 13601-13-3 | [2] |

| Appearance | Reddish-brown powder or cubic crystals | [2] |

| Solubility | Practically insoluble in water and dilute acids. Soluble in ammonium hydroxide and solutions of alkali cyanides. | [2] |

| Percent Composition | C: 21.26%, Cu: 37.49%, Fe: 16.47%, N: 24.79% | [2] |

Experimental Protocols

The most common method for synthesizing this compound is through a double displacement precipitation reaction in an aqueous medium.[1] This involves the reaction between a soluble copper(II) salt and an alkali metal ferrocyanide.[1]

Synthesis Protocol: Precipitation Method

Materials:

-

Copper(II) sulfate (CuSO₄) or Copper(II) chloride (CuCl₂)

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Deionized water

-

Stirring apparatus

-

Heating plate/water bath

-

Filtration apparatus

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of a copper(II) salt. For example, dissolve a specific molar amount of CuSO₄ in deionized water.

-

Prepare an aqueous solution of potassium ferrocyanide with the appropriate stoichiometry. The fundamental reaction is: 2CuSO₄ + K₄[Fe(CN)₆] → Cu₂--INVALID-LINK-- + 2K₂SO₄.[1]

-

-

Precipitation:

-

Digestion and Curing:

-

To ensure the completion of the reaction and to control particle size, the mixture can be heated. One protocol suggests heating on a water bath at 100°C for 2-3 hours.[1]

-

Following heating, the mixture is typically allowed to "cure," which may involve letting it stand for a period (e.g., 24 hours) to allow for the precipitate to fully form and settle.

-

-

Purification:

-

The resulting precipitate is washed with deionized water to remove soluble byproducts, such as potassium sulfate.[1] This is typically done by repeated centrifugation and resuspension or by filtration.

-

-

Drying:

-

The purified precipitate is then dried, for example, in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

-

Characterization Techniques

To confirm the synthesis and purity of this compound, several analytical techniques are employed:[1]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the Fe-C≡N-Cu linkages.[1]

-

X-ray Diffraction (XRD): To verify the cubic crystal structure of the compound.[1]

-

Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the synthesized material.[1]

-

Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the product.

Applications in Drug Development and Biomedical Research

While this compound itself is not a mainstream therapeutic agent, its constituent components and related compounds, particularly copper-based nanoparticles, are subjects of intensive research in drug development.[4] The potential applications for this compound in this field are largely exploratory and based on the known biological activities of copper ions and the structural properties of hexacyanoferrates.

Potential as a Drug Delivery Vehicle

The porous, cage-like structure of metal hexacyanoferrates makes them interesting candidates for drug delivery systems.[5] In nanoparticle form, this compound could potentially encapsulate therapeutic molecules. Copper nanoparticles are known to be effective drug nanocarriers due to their large surface area, which allows for conjugation with various biomolecules.[4] Functionalization of copper-based nanoparticles can enable site-specific delivery, reducing systemic toxicity and enhancing therapeutic bioavailability.

Anticancer Properties

Elevated copper levels have been observed in many types of human cancers, and copper is essential for tumor growth and angiogenesis.[6] This has led to research into copper complexes as potential anticancer agents.[6] Copper-based compounds can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress and apoptosis.[7] The ability of copper ions to participate in redox reactions is central to this cytotoxic effect.[8] While specific studies on this compound's anticancer activity are limited, its copper content suggests a potential for such properties that warrants further investigation.

Toxicity Considerations

A critical aspect for any material being considered for biomedical applications is its toxicity. Ferrocyanide complexes are generally stable and considered practically nontoxic due to the strong bond between iron and cyanide.[3] However, the toxicity of copper nanoparticles and cupric ions is a significant consideration.[9] Copper toxicity can lead to oxidative stress and damage to organs such as the liver, kidneys, and spleen.[7][9] Therefore, any potential biomedical application of this compound would require thorough in vitro and in vivo toxicological studies to establish a safe dosage range.[10]

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the synthesis and characterization of this compound.

Evaluation Pathway for Biomedical Applications

Caption: A logical workflow for the preclinical evaluation of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo genotoxicity assessment of ferric ferrocyanide and potassium-cobalt ferrocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Irreversible Structural Changes of Copper Hexacyanoferrate Used as a Cathode in Zn‐Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper: Toxicological relevance and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Cell-penetrating peptide-conjugated copper complexes for redox-mediated anticancer therapy [frontiersin.org]

- 9. Comparative toxicity and biodistribution of copper nanoparticles and cupric ions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, biomedical applications, and toxicity of CuO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding of Cupric Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric ferrocyanide, with the chemical formula Cu₂[Fe(CN)₆], is a coordination polymer belonging to the Prussian blue analogues family. Also known by the historical name Hatchett's brown, this reddish-brown solid has garnered significant interest in various scientific and technological fields.[1] Its robust framework structure, coupled with its electrochemical and ion-exchange properties, makes it a material of interest for applications ranging from pigments and sensors to energy storage and radioactive waste remediation. This technical guide provides a comprehensive overview of the structure and bonding of this compound, including detailed experimental protocols for its synthesis and characterization, and quantitative data presented for easy reference.

Structure of this compound

This compound crystallizes in a face-centered cubic (fcc) lattice, a common structural motif for Prussian blue and its analogues.[2][3] The fundamental building blocks of this structure are the [Fe(CN)₆]⁴⁻ anions and Cu²⁺ cations.

The iron(II) ions are octahedrally coordinated by the carbon atoms of six cyanide ligands, forming the stable [Fe(CN)₆]⁴⁻ complex. The copper(II) ions are coordinated by the nitrogen atoms of the cyanide ligands, linking the ferrocyanide units into a three-dimensional cubic framework. This arrangement creates a porous structure with interstitial sites that can accommodate water molecules and other ions.

Crystallographic Data

The crystal structure of this compound has been characterized primarily by X-ray diffraction (XRD). While the exact lattice parameters can vary slightly depending on the synthesis method and hydration state, a face-centered cubic (fcc) unit cell is consistently reported.

| Parameter | Value | Significance |

| Crystal System | Cubic | Indicates a high degree of symmetry in the arrangement of atoms. |

| Space Group | Fm-3m (No. 225) | Defines the symmetry operations that can be applied to the unit cell. This is a common space group for Prussian blue analogues. |

| Lattice Parameter (a) | ~10.2 Å | The length of the side of the cubic unit cell. This value is comparable to other Prussian blue analogues such as K₂NiFe(CN)₆ (a = 10.20 Å).[1] |

Note: The provided lattice parameter is an approximation based on related compounds. Precise determination requires Rietveld refinement of experimental XRD data.

Bonding in this compound

The bonding in this compound is characterized by the coordination bonds within the [Fe(CN)₆]⁴⁻ complex and the bridging cyanide ligands that link the iron and copper centers.

The [Fe(CN)₆]⁴⁻ Unit

Within the ferrocyanide anion, there is a strong covalent interaction between the Fe(II) center and the carbon atoms of the cyanide ligands. This is a classic example of ligand field theory, where the cyanide ligands act as strong-field ligands, causing a large splitting of the d-orbitals of the iron atom. This results in a low-spin d⁶ electron configuration for Fe(II), contributing to the high stability of the complex.

The Fe-C≡N-Cu Linkage

The cyanide ligand acts as a bridge between the iron and copper centers. The carbon end of the cyanide coordinates to the iron atom, while the nitrogen end coordinates to the copper atom. This Fe-C≡N-Cu linkage is the backbone of the entire crystal structure. The bonding involves a combination of sigma (σ) and pi (π) interactions. The σ-bond is formed by the overlap of the sp hybrid orbital of the cyanide with the d-orbitals of the metal ions. The π-bonding involves the overlap of the filled d-orbitals of the Fe(II) with the empty π* orbitals of the cyanide ligand (back-bonding), and the overlap of the filled π orbitals of the cyanide with the empty d-orbitals of the Cu(II).

Bond Lengths and Angles

| Bond | Estimated Length (Å) | Notes |

| Fe-C | ~1.88 | Based on the bond length in K₂NiFe(CN)₆.[1] This short bond distance is indicative of strong covalent character and π-backbonding. |

| C≡N | ~1.18 | Based on the bond length in K₂NiFe(CN)₆.[1] This is a typical triple bond length for the cyanide ligand. |

| Cu-N | ~2.04 | Based on the Ni-N bond length in K₂NiFe(CN)₆.[1] The Cu-N bond is generally considered to be weaker than the Fe-C bond. |

| Angle | Estimated Value (°) | Notes |

| Fe-C-N | ~180 | The cyanide ligand is expected to be linear. |

| C-N-Cu | ~180 | The bridging cyanide is expected to be linear, leading to the cubic framework. |

| C-Fe-C | 90 and 180 | Reflecting the octahedral coordination geometry around the iron center. |

| N-Cu-N | 90 and 180 | Reflecting the octahedral coordination geometry around the copper center (assuming coordination to six nitrogen atoms from adjacent ferrocyanide units). |

Experimental Protocols

Synthesis of this compound Nanoparticles

A common method for the synthesis of this compound is co-precipitation from aqueous solutions.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Solution Preparation:

-

Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.

-

Prepare a 0.1 M aqueous solution of K₄[Fe(CN)₆]·3H₂O.

-

-

Co-precipitation:

-

Slowly add the K₄[Fe(CN)₆] solution to the CuSO₄ solution with constant stirring at room temperature. A reddish-brown precipitate of this compound will form immediately.

-

-

Washing:

-

Centrifuge the suspension to separate the precipitate.

-

Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted ions.

-

-

Drying:

-

Dry the final product in an oven at a low temperature (e.g., 60 °C) to obtain a fine powder.

-

Logical Workflow for Synthesis:

X-ray Diffraction (XRD) Analysis

XRD is used to determine the crystal structure, phase purity, and crystallite size of the synthesized this compound.

Instrumentation:

-

Powder X-ray diffractometer

Sample Preparation:

-

A small amount of the dried this compound powder is gently pressed into a sample holder to create a flat, smooth surface.

Typical Experimental Parameters:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)[4]

-

Voltage and Current: 40 kV and 30 mA[4]

-

Scan Speed/Step Size: A continuous scan speed of 2°/min or a step size of 0.02° with a counting time of 1-2 seconds per step.[4]

Data Analysis:

-

The positions and intensities of the diffraction peaks are compared with standard diffraction patterns for this compound or related Prussian blue analogues from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS).

-

The lattice parameters can be calculated from the peak positions using Bragg's Law.

-

The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful tool for probing the bonding within this compound, particularly the vibrations of the cyanide ligand.

Instrumentation:

-

FTIR spectrometer

Sample Preparation (KBr Pellet Method): [1][5][6][7][8]

-

Thoroughly grind 1-2 mg of the dried this compound powder with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

Typical Experimental Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹[8]

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Interpretation of the FTIR Spectrum: The FTIR spectrum of this compound is dominated by the strong absorption band of the C≡N stretching vibration.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3400 (broad) | O-H stretching of adsorbed water | Indicates the presence of water molecules in the interstitial sites of the crystal lattice. |

| ~2080 | C≡N stretching in Fe(II)-C≡N-Cu(II) | This is the characteristic peak for the cyanide bridge in Prussian blue analogues. The exact position of this peak can be sensitive to the oxidation states of the metal ions and the presence of interstitial cations. A single, sharp peak is indicative of a well-ordered structure. |

| ~595 | Fe-C stretching | Provides information about the strength of the iron-carbon bond. |

| ~500 | Fe-C deformation | Relates to the bending vibrations of the iron-carbon bond. |

Logical Relationship of Characterization Techniques:

Conclusion

This technical guide has provided a detailed overview of the structure and bonding of this compound. Its face-centered cubic crystal structure, built upon a framework of bridging cyanide ligands between iron and copper centers, gives rise to its unique properties. The combination of strong covalent bonding within the ferrocyanide unit and the coordination network results in a stable yet porous material. The experimental protocols for synthesis and characterization outlined herein provide a solid foundation for researchers and scientists working with this and related materials. A thorough understanding of its fundamental structure and bonding is crucial for the rational design and development of new applications, particularly in the fields of materials science and drug development.

References

- 1. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. XRPD investigations of “Prussian blue” artists’ pigment | Powder Diffraction | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. scienceijsar.com [scienceijsar.com]

physical and chemical properties of Cu2[Fe(CN)6]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Copper(II) Hexacyanoferrate(II) (Cu₂[Fe(CN)₆])

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper(II) hexacyanoferrate(II), with the chemical formula Cu₂[Fe(CN)₆], is a metal-organic framework belonging to the large family of Prussian blue analogues. It is a coordination polymer characterized by a cyano-bridged network of copper and iron centers. This compound, also known as cupric ferrocyanide or Hatchett's brown, has garnered significant scientific interest due to its versatile properties, including its open framework structure, electrochemical activity, and catalytic potential. Its applications are widespread, ranging from electrode materials in energy storage devices and electrochemical sensors to its use in ion removal and catalysis.[1] This guide provides a comprehensive overview of the core physical and chemical properties of Cu₂[Fe(CN)₆], detailed experimental protocols for its synthesis and characterization, and visual representations of key processes.

Physical Properties

The physical characteristics of Cu₂[Fe(CN)₆] are fundamental to its application and handling. Key properties are summarized below.

General and Structural Properties

Cu₂[Fe(CN)₆] is typically synthesized as a reddish-brown solid precipitate.[2][3] Its crystal structure is a face-centered cubic (fcc) lattice, a common feature among Prussian blue analogues.[2][4][5] This open framework structure contains cavities that can host water molecules and other ions.[6][7]

Table 1: General and Structural Properties of Cu₂[Fe(CN)₆]

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₆Cu₂FeN₆ | [3] |

| Molar Mass | 339.04 g/mol | [3] |

| Common Names | This compound, Hatchett's brown | [3] |

| Appearance | Reddish-brown solid | [2][3] |

| Crystal System | Face-Centered Cubic (fcc) |[2][4][5] |

Crystallographic Data

X-ray diffraction (XRD) is the primary technique for elucidating the crystal structure. The fcc structure of Cu₂[Fe(CN)₆] gives rise to a series of characteristic diffraction peaks.

Table 2: X-ray Diffraction Peaks for fcc Cu₂[Fe(CN)₆]

| Miller Indices (hkl) | Diffraction Angle (2θ) | Reference(s) |

|---|---|---|

| (111) | 15.4° | [2] |

| (200) | 17.8° | [2] |

| (220) | 25.2° | [2] |

| (311) | 29.8° | [2] |

| (400) | 36.2° | [2] |

| (420) | 40.6° | [2] |

| (511) | 44.5° | [2] |

| (440) | 52.3° | [2] |

| (600) | 55.7° | [2] |

| (622) | 59.1° |[2] |

Solubility and Thermal Properties

Cu₂[Fe(CN)₆] is generally considered insoluble in water but may show solubility in certain non-aqueous solutions, where it can potentially decompose.[8] Its thermal stability is a critical parameter for applications involving elevated temperatures. A related compound, K₂Cu[Fe(CN)₆], remains stable up to approximately 250 °C.[9]

Table 3: Solubility and Thermal Data for Cu₂[Fe(CN)₆]

| Property | Value | Reference(s) |

|---|---|---|

| Solubility Product (Ksp) | 1.3 x 10⁻¹⁶ | [10][11] |

| Molar Solubility in Water | ~1.14 x 10⁻⁸ M | [10] |

| Thermal Stability | Stable up to ~250 °C (for K₂Cu[Fe(CN)₆]) |[9] |

Chemical Properties

The chemical behavior of Cu₂[Fe(CN)₆] is dominated by the redox activity of its copper and iron centers and the vibrational modes of the cyanide bridges.

Electrochemical Behavior

Cyclic voltammetry (CV) studies reveal that Cu₂[Fe(CN)₆] is electrochemically active, featuring two distinct redox processes. These correspond to the reduction/oxidation of the copper and iron ions within the framework.[2][4] This property makes it a promising material for batteries and electrochemical sensors.[1]

Table 4: Electrochemical Properties of Cu₂[Fe(CN)₆]

| Redox Couple | Half-wave Potential (E₁/₂) | Description | Reference(s) |

|---|---|---|---|

| Cu²⁺/Cu⁺ | -0.073 V | Conversion of copper(II) to copper(I) | [2][4] |

| Fe³⁺/Fe²⁺ | 0.665 V | Conversion within the Cu-Fe framework |[2][4] |

Spectroscopic Characteristics

Fourier-transform infrared (FTIR) spectroscopy is a key tool for characterizing the cyanide bridging ligands in Cu₂[Fe(CN)₆]. The frequency of the C≡N stretching vibration is sensitive to the oxidation states of the coordinated metal ions.

Table 5: Key FTIR Absorption Bands for Cu₂[Fe(CN)₆]

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

|---|---|---|

| ~2099 | C≡N stretching vibration (ν(CN)) | [12] |

| 590.92 | Fe-C vibration | [6] |

| 472.71 | Cu-N vibration |[6] |

Magnetic and Catalytic Properties

The magnetic properties of Prussian blue analogues are complex and arise from the interactions between the paramagnetic metal centers. While the [Fe(CN)₆]⁴⁻ unit is diamagnetic due to its low-spin d⁶ configuration, the presence of Cu²⁺ (d⁹) ions imparts paramagnetic character to the overall structure.[13] Furthermore, Cu₂[Fe(CN)₆] has demonstrated notable catalytic activity, particularly in the electrochemical reduction of hydrogen peroxide (H₂O₂).[2][5]

Experimental Protocols

Synthesis via Co-precipitation

This method is the most common for preparing Cu₂[Fe(CN)₆].

-

Reagents: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O), deionized water, ethanol.

-

Procedure:

-

Prepare a 1.0 x 10⁻² mol L⁻¹ aqueous solution of CuSO₄·5H₂O (e.g., 0.100 g in 40 mL of water).[2]

-

Prepare a 5.0 x 10⁻³ mol L⁻¹ aqueous solution of K₄[Fe(CN)₆]·3H₂O (e.g., 0.0845 g in 40 mL of water).[2]

-

Under a nitrogen atmosphere at room temperature (25°C), slowly add the K₄[Fe(CN)₆] solution to the CuSO₄ solution while stirring.[2]

-

A reddish-brown precipitate of Cu₂[Fe(CN)₆] will form immediately.

-

Isolate the precipitate by centrifugation (e.g., 3500 rpm for 5 minutes).[2]

-

Wash the precipitate multiple times (e.g., three times) with a 50% (v/v) ethanol/water solution to remove unreacted ions.[2]

-

Dry the final product in an oven at 60°C for 2 hours.[2]

-

Characterization Methods

-

X-ray Diffraction (XRD):

-

Instrument: A standard powder X-ray diffractometer with Cu Kα radiation.

-

Sample Preparation: A thin layer of the dried Cu₂[Fe(CN)₆] powder is mounted on a sample holder.

-

Data Collection: Diffraction patterns are typically recorded in the 2θ range of 10° to 70°.[2]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Cyclic Voltammetry (CV):

-

Instrument: A potentiostat with a three-electrode electrochemical cell.

-

Electrodes: A working electrode (e.g., glassy carbon) modified with Cu₂[Fe(CN)₆], a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).

-

Procedure: The modified working electrode is immersed in an electrolyte solution (e.g., acetate buffer, pH 4.1). The potential is scanned between defined limits at a set scan rate (e.g., 25 mV s⁻¹) to record the resulting current.[2]

-

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and relationships.

Caption: Workflow for the co-precipitation synthesis of Cu₂[Fe(CN)₆].

Caption: Diagram of a typical three-electrode setup for cyclic voltammetry.

Caption: Redox transitions of Cu₂[Fe(CN)₆] observed during electrochemistry.

References

- 1. spast.org [spast.org]

- 2. scielo.br [scielo.br]

- 3. This compound | C6Cu2FeN6 | CID 3081430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structural reorganization of CuO/Cu2[Fe(CN)6] nanocomposite: characterization and electrocatalytic effect for the hydrogen peroxide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. brainly.in [brainly.in]

- 9. researchgate.net [researchgate.net]

- 10. brainly.com [brainly.com]

- 11. Solved 17.78 Copper(II) ferrocyanide, Cu2Fe(CN)6, dissolves | Chegg.com [chegg.com]

- 12. researchgate.net [researchgate.net]

- 13. Explain magnetic property and colour of [Fe (CN) 6 ]^ 4- on the basis of .. [askfilo.com]

An In-Depth Technical Guide to the Historical Applications of Cupric Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric ferrocyanide, chemically known as copper(II) hexacyanoferrate(II) with the formula Cu₂[Fe(CN)₆], is a reddish-brown inorganic compound that has played a niche but significant role in various scientific and technological applications throughout history. From its use as a vibrant pigment in the arts to its critical function in early photographic processes and foundational biophysical experiments, this compound has been a compound of interest for chemists, physicists, and artists alike. This technical guide provides a comprehensive overview of the key historical applications of this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying scientific principles.

Hatchett's Brown: A Historical Pigment

This compound was introduced as a pigment in the early 19th century by the English chemist Charles Hatchett.[1] Known as Hatchett's Brown, and also referred to as Van Dyck Red, it was valued for its distinct reddish-brown to violet-brown hues.[1] Its synthesis involves the precipitation reaction between a soluble copper salt and potassium ferrocyanide.[1]

Synthesis of Hatchett's Brown

The historical synthesis of Hatchett's Brown is based on a straightforward precipitation reaction. The exact shade of the pigment could be varied depending on the relative amounts of the reactants used.[1]

Experimental Protocol:

-

Reactants:

-

Copper(II) sulfate (CuSO₄) solution

-

Potassium ferrocyanide (K₄[Fe(CN)₆]) solution

-

-

Procedure:

-

Prepare aqueous solutions of copper(II) sulfate and potassium ferrocyanide. While historical records often lack precise concentrations, a typical laboratory preparation would involve reacting equimolar solutions.

-

Slowly add the potassium ferrocyanide solution to the copper(II) sulfate solution with constant stirring.

-

A reddish-brown precipitate of this compound (Hatchett's Brown) will form immediately. The overall reaction is: 2CuSO₄ + K₄[Fe(CN)₆] → Cu₂[Fe(CN)₆]↓ + 2K₂SO₄

-

The precipitate is then collected by filtration, washed with distilled water to remove soluble impurities such as potassium sulfate, and dried.

-

dot

Caption: Synthesis workflow for Hatchett's Brown pigment.

The Cuprotype: An Early Photographic Process

In the mid-19th century, this compound found a novel application in photography through the "Cuprotype" or "Burnett's Copper Process," named after its inventor C. J. Burnett.[2] This process utilized the light-sensitive properties of certain iron salts to ultimately produce an image composed of the reddish-brown this compound.

Experimental Protocol for the Cuprotype Process

The Cuprotype process involves sensitizing paper with a solution containing a ferric salt and a copper salt. Upon exposure to ultraviolet light, the ferric ions are reduced to ferrous ions, which then reduce the cupric ions to cuprous ions. The final image is toned with potassium ferricyanide, which reacts with the cuprous ions to form the stable this compound image.

Sensitizer Solution:

| Component | Concentration |

| Ferric Ammonium Citrate (Green) | 15% (w/v) |

| Copper(II) Sulfate Pentahydrate | 12% (w/v) |

| Sodium Thiosulfate Pentahydrate | 10% (w/v) |

Toner Solution:

| Component | Concentration |

| Potassium Ferricyanide | 2% (w/v) |

Procedure:

-

Sensitization: Mix equal volumes of the ferric ammonium citrate/copper sulfate solution and the sodium thiosulfate solution. Coat a suitable paper with this sensitizer solution and allow it to dry in the dark.

-

Exposure: Place a negative in contact with the sensitized paper and expose it to a UV light source (such as sunlight) until the image is visible.

-

Washing: Wash the exposed print in water to remove the unreacted sensitizer chemicals.

-

Toning: Immerse the print in the 2% potassium ferricyanide toning solution. The image will intensify and take on the characteristic reddish-brown color of this compound.

-

Final Wash: Wash the toned print thoroughly in water and then dry.

dot

Caption: Workflow of the Cuprotype photographic process.

Semipermeable Membranes in Osmotic Pressure Studies

One of the most significant historical applications of this compound was in the field of physical chemistry, specifically in the study of osmosis. In the 1870s, Wilhelm Pfeffer utilized a this compound membrane to make the first quantitative measurements of osmotic pressure.[3] This work was later refined by Berkeley and Hartley. The semipermeable nature of the this compound membrane, which allows the passage of water but not larger solute molecules, was crucial for these experiments.[4]

Preparation of a this compound Semipermeable Membrane (Pfeffer's Method)

Pfeffer's innovation was to deposit the fragile this compound membrane within the pores of a porous ceramic pot, providing it with the necessary mechanical support to withstand high pressures.[4]

Experimental Protocol:

-

Porous Pot Preparation: A porous earthenware pot is thoroughly cleaned and soaked in distilled water.

-

Membrane Formation:

-

Fill the inside of the porous pot with a dilute solution of copper(II) sulfate.

-

Submerge the pot in a dilute solution of potassium ferrocyanide.

-

The two solutions diffuse into the walls of the pot from opposite sides and react to form a continuous, semipermeable membrane of this compound within the ceramic matrix.

-

-

Apparatus Assembly: The pot is then fitted with a manometer to measure the pressure changes.

dot

Caption: Formation of the this compound membrane within a porous pot.

Quantitative Data from Pfeffer's Osmotic Pressure Experiments

Pfeffer's meticulous experiments provided the first quantitative data demonstrating the relationship between osmotic pressure and solute concentration. These data were foundational for the development of the van 't Hoff equation for osmotic pressure.

Pfeffer's Data for Sucrose Solutions at approximately 15°C:

| Sucrose Concentration ( g/100g water) | Osmotic Pressure (mm Hg) |

| 1.0 | 535 |

| 2.0 | 1016 |

| 4.0 | 2082 |

| 6.0 | 3075 |

Catalytic Activity in Histochemistry

In the latter half of the 20th century, the catalytic properties of this compound were harnessed in the field of histochemistry for the detection of acetylcholinesterase (AChE) activity in tissues. The Tago modification of the Karnovsky and Roots method utilizes the formation of a this compound precipitate, which then catalyzes the oxidation of a chromogen to produce a visible stain at the site of enzyme activity.[2]

Tago's Method for Acetylcholinesterase Staining

This sensitive method involves a two-step process where the initial enzymatic reaction produces a substance that then catalyzes a secondary visualization reaction.

Experimental Protocol:

-

Primary Incubation:

-

Tissue sections are incubated in a highly diluted Karnovsky and Roots medium. This medium contains acetylthiocholine iodide as the substrate for AChE.

-

AChE hydrolyzes acetylthiocholine to thiocholine.

-

Thiocholine reduces ferricyanide in the medium to ferrocyanide.

-

The ferrocyanide then reacts with copper ions present in the medium to form a fine precipitate of this compound at the site of AChE activity.

-

-

Secondary Visualization:

-

The tissue sections are then incubated in a solution containing diaminobenzidine (DAB) and hydrogen peroxide (H₂O₂).

-

The this compound precipitate from the first step acts as a catalyst, promoting the oxidation of DAB by H₂O₂.

-

This results in the deposition of a visible, insoluble brown polymer of oxidized DAB, thus marking the location of AChE activity.

-

dot

Caption: Signaling pathway of Tago's method for AChE detection.

Conclusion

The historical applications of this compound demonstrate its versatility and importance in diverse scientific fields. As Hatchett's Brown, it contributed to the palette of 19th-century artists. In the form of the Cuprotype, it played a role in the evolution of photographic printing techniques. Its unique semipermeable properties were instrumental in the foundational studies of osmosis, providing data that helped shape our understanding of solutions. Furthermore, its catalytic activity has been cleverly exploited in sensitive histochemical staining methods. This guide serves as a testament to the enduring utility of this seemingly simple inorganic compound and provides a practical resource for researchers interested in its historical and scientific significance.

References

- 1. mdpi.com [mdpi.com]

- 2. Visualization of detailed acetylcholinesterase fiber and neuron staining in rat brain by a sensitive histochemical procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wilhelm Pfeffer | Plant Physiology, Cell Theory, Evolutionary Biology | Britannica [britannica.com]

- 4. dn790009.ca.archive.org [dn790009.ca.archive.org]

The Genesis of a Semipermeable World: A Technical Guide to the Discovery of the Cupric Ferrocyanide Membrane

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discovery of the cupric ferrocyanide semipermeable membrane, a pivotal development that revolutionized our understanding of osmosis and laid the groundwork for modern membrane science and its applications in fields ranging from physical chemistry to drug delivery. This document provides a detailed account of the historical context, the key scientific figures, the experimental protocols that led to this breakthrough, and the quantitative data that underpinned a new era of scientific inquiry.

A Historical Overview: From Accidental Observation to Quantitative Science

The story of the this compound semipermeable membrane unfolds in the latter half of the 19th century, a period of fervent scientific discovery. The initial observation was made by the German chemist Moritz Traube in 1867.[1] Traube, while studying the formation of artificial cells, noted that a precipitate of this compound, formed at the interface of a copper sulfate solution and a potassium ferrocyanide solution, acted as a selective barrier.[1][2] This "artificial membrane" allowed water to pass through but blocked the passage of larger solute molecules, thus demonstrating the property of semipermeability.[2][3] Traube's initial membranes, however, were delicate and unsuitable for rigorous quantitative experiments.[4]

It was the German botanist Wilhelm Pfeffer who, in 1877, refined Traube's discovery into a robust experimental system.[5][6] By precipitating the this compound membrane within the porous walls of a porcelain pot, Pfeffer created a mechanically stable osmometer.[1][5] This innovation allowed him to conduct the first systematic and quantitative measurements of osmotic pressure.[6][7] His meticulous experiments, detailed in his seminal work "Osmotische Untersuchungen: Studien zur Zellmechanik," established the direct relationship between osmotic pressure, solute concentration, and temperature.[3][8]

The theoretical significance of Pfeffer's quantitative data was fully realized by the Dutch chemist Jacobus Henricus van 't Hoff . In 1887, van 't Hoff demonstrated that the osmotic pressure of a dilute solution is analogous to the pressure of an ideal gas.[8][9] He formulated the van 't Hoff equation, which mathematically described the relationship discovered by Pfeffer and for which he was awarded the first Nobel Prize in Chemistry in 1901.[9]

Experimental Protocols

The following sections provide detailed methodologies for recreating the key experiments of Traube and Pfeffer.

Preparation of Traube's Artificial Cell

This protocol describes the original method used by Moritz Traube to form a simple this compound semipermeable membrane.

Materials:

-

5% (w/v) Copper (II) sulfate (CuSO₄) solution

-

Potassium ferrocyanide (K₄[Fe(CN)₆]) crystals or tablets

-

Distilled water

-

Beaker or cuvette

-

Tongs

Procedure:

-

Prepare a 5% (w/v) solution of copper (II) sulfate in distilled water.

-

Pour the copper (II) sulfate solution into a beaker or cuvette.

-

Using tongs, carefully add a few crystals or a tablet of potassium ferrocyanide to the copper (II) sulfate solution.

-

Observe the immediate formation of a reddish-brown membrane of this compound at the interface between the crystal/tablet and the solution. This membrane will appear as a growing "cell-like" structure.[2]

Construction and Operation of Pfeffer's Osmometer

This protocol details the more advanced method developed by Wilhelm Pfeffer to create a mechanically stable semipermeable membrane for quantitative osmotic pressure measurements.

Materials:

-

Porous porcelain pot

-

1 M Copper (II) sulfate (CuSO₄) solution

-

1 M Potassium ferrocyanide (K₄[Fe(CN)₆]) solution

-

Sucrose (C₁₂H₂₂O₁₁) solutions of varying concentrations

-

Distilled water

-

Beaker large enough to immerse the porous pot

-

Rubber bung to seal the porous pot

-

Glass tube (manometer)

-

Vaseline or other sealant

Procedure:

Part A: Preparation of the Semipermeable Membrane

-

Thoroughly clean the porous porcelain pot.

-

Fill the porous pot with the 1 M copper (II) sulfate solution, ensuring the solution does not spill over the sides.

-

Immerse the filled porous pot into a beaker containing the 1 M potassium ferrocyanide solution. The level of the potassium ferrocyanide solution should be just below the rim of the inner pot.

-

Allow the setup to stand for at least 2-3 hours. During this time, the copper and ferrocyanide ions will diffuse into the porous walls of the pot from opposite directions and react to form a continuous, mechanically supported membrane of this compound.

-

Carefully remove the pot, discard the solutions, and rinse the pot thoroughly with distilled water.

Part B: Measurement of Osmotic Pressure

-

Prepare a series of sucrose solutions of known concentrations (e.g., 1%, 2%, 4%, 6% w/v).

-

Fill the prepared porous pot (now containing the semipermeable membrane) with one of the sucrose solutions.

-

Seal the opening of the pot with a rubber bung fitted with a long, narrow glass tube (manometer). Ensure the seal is airtight, using vaseline if necessary. The sucrose solution should rise to a visible level in the glass tube.

-

Immerse the sealed pot into a beaker of distilled water.

-

Observe the rise of the liquid in the glass tube. The influx of water into the pot due to osmosis will create a hydrostatic pressure, causing the column of liquid to rise.

-

The height to which the liquid column rises in the tube corresponds to the osmotic pressure of the sucrose solution. This can be measured and converted to standard pressure units.

Quantitative Data from Pfeffer's Experiments

The following tables summarize the groundbreaking quantitative data published by Wilhelm Pfeffer in his 1877 work, "Osmotische Untersuchungen." This data was instrumental for van 't Hoff in formulating his theory of solutions.

Table 1: Osmotic Pressure of Sucrose Solutions at Different Concentrations (T = 15°C)

| Sucrose Concentration (% w/v) | Osmotic Pressure (mm Hg) |

| 1 | 535 |

| 2 | 1016 |

| 2.74 | 1518 |

| 4 | 2082 |

| 6 | 3075 |

Data sourced from van 't Hoff's analysis of Pfeffer's original data.

Table 2: Effect of Temperature on Osmotic Pressure of a 1% Sucrose Solution

| Temperature (°C) | Osmotic Pressure (mm Hg) |

| 7 | 505 |

| 14 | 525 |

| 22 | 548 |

| 32 | 544 |

| 36 | 567 |

Data sourced from van 't Hoff's analysis of Pfeffer's original data.

Visualizing the Discovery: Workflows and Logical Relationships

The following diagrams, rendered in Graphviz DOT language, illustrate the key experimental workflows and the logical progression of the discovery.

Caption: Formation of Traube's Artificial Cell.

Caption: Pfeffer's Experimental Workflow.

Caption: The Intellectual Pathway of Discovery.

Conclusion

The discovery of the this compound semipermeable membrane stands as a testament to the power of incremental scientific progress, from qualitative observation to rigorous quantitative measurement and, finally, to the establishment of a unifying theoretical framework. The experimental protocols and quantitative data presented in this guide not only illuminate a pivotal moment in scientific history but also continue to serve as a valuable educational tool for understanding the fundamental principles of osmosis and membrane function. For researchers in drug development and related fields, this historical context underscores the importance of robust and reproducible experimental systems in advancing scientific knowledge and technological innovation.

References

- 1. Pfeffer Cell Apparatus | Embryo Project Encyclopedia [embryo.asu.edu]

- 2. chegg.com [chegg.com]

- 3. Osmotic Investigations: Studies on Cell Mechanics (1877), by Wilhelm Pfeffer | Embryo Project Encyclopedia [embryo.asu.edu]

- 4. van't Hoff osmotic pressure [web.lemoyne.edu]

- 5. Osmotische Untersuchungen. Studien zur Zellmechanik. von PFEFFER, W. [Wilhelm]: Very Good Hardcover 1st Edition | Scientia Books, ABAA ILAB [abebooks.de]

- 6. readchemistry.com [readchemistry.com]

- 7. Wilhelm Friedrich Phillip Pfeffer (1845-1920) | Embryo Project Encyclopedia [embryo.asu.edu]

- 8. nobelprize.org [nobelprize.org]

- 9. A unified framework for van ‘t Hoff’s law: addressing the complexity of osmotic concentration - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Synthesis of Cupric Ferrocyanide from Copper Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cupric ferrocyanide (Cu₂[Fe(CN)₆]), a distinctive chocolate-brown coordination compound, is formed through a straightforward precipitation reaction. While historically noted for its use as a semipermeable membrane and in qualitative analysis for copper ions, the study of metal cyanide complexes and their nanoparticle derivatives has garnered significant interest in modern research.[1][2] For professionals in drug development and materials science, understanding the synthesis and characterization of such compounds is fundamental. The controlled formation of metallic nanoparticles and complexes is relevant in fields ranging from biocatalysis and biosensing to the development of novel therapeutic agents.[3][4][5]

This technical guide provides an in-depth overview of the synthesis of this compound from copper (II) sulfate and potassium ferrocyanide. It includes a detailed experimental protocol, quantitative data for reaction stoichiometry, and a summary of standard characterization techniques.

Chemical Principles: The Double Displacement Reaction

The synthesis of this compound is a classic example of a double displacement or precipitation reaction.[6] When aqueous solutions of copper (II) sulfate (CuSO₄) and potassium ferrocyanide (K₄[Fe(CN)₆]) are combined, the ions exchange, leading to the formation of an insoluble precipitate, this compound, and a soluble salt, potassium sulfate (K₂SO₄).[6][7]

The balanced chemical equation for this reaction is:

2CuSO₄(aq) + K₄--INVALID-LINK-- → Cu₂--INVALID-LINK-- + 2K₂SO₄(aq) [8][9]

The this compound forms almost instantaneously as a brown, insoluble solid upon mixing the reactant solutions.[2][6]

Detailed Experimental Protocol

This section outlines a standard laboratory procedure for the synthesis of this compound.

3.1 Materials and Reagents

-

Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Potassium Ferrocyanide (K₄[Fe(CN)₆])

-

Distilled or Deionized Water

-

500 mL Beakers or Graduated Cylinders (x2)

-

Stirring Rod

-

Büchner Funnel and Filter Flask

-

Filter Paper

-

Wash Bottle

-

Drying Oven or Desiccator

3.2 Preparation of Reactant Solutions

-

Copper Sulfate Solution: Prepare a 0.1 M aqueous solution by dissolving 4.99 g of CuSO₄·5H₂O into 200 mL of distilled water in a beaker. Stir until the solid is completely dissolved.[6]

-

Potassium Ferrocyanide Solution: Prepare a 0.05 M aqueous solution by dissolving 4.22 g of K₄[Fe(CN)₆] into 200 mL of distilled water in a separate beaker. Stir until the solid is fully dissolved.[6]

3.3 Reaction Workflow The synthesis follows a simple, direct precipitation pathway.

Caption: Experimental workflow for this compound synthesis.

3.4 Synthesis and Isolation Procedure

-

Slowly pour the potassium ferrocyanide solution into the copper sulfate solution while continuously stirring.[6]

-

A chocolate-brown precipitate of this compound will form immediately.[1][6]

-

Continue stirring for 5-10 minutes to ensure the reaction goes to completion.

-

Set up a Büchner funnel with filter paper and connect it to a filter flask under vacuum.

-

Pour the reaction mixture into the funnel to separate the solid precipitate from the supernatant.

-

Wash the precipitate in the funnel with several portions of distilled water to remove the soluble potassium sulfate byproduct.

-

Transfer the filter paper with the purified precipitate to a watch glass and dry in a low-temperature oven (e.g., 60°C) or in a desiccator until a constant weight is achieved.

Quantitative Data and Stoichiometry

For researchers, understanding the stoichiometry is crucial for maximizing yield and ensuring purity. The table below summarizes the quantitative aspects based on the protocol in Section 3.2.

| Parameter | Copper Sulfate (CuSO₄) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | This compound (Cu₂[Fe(CN)₆]) | Potassium Sulfate (K₂SO₄) |

| Molar Mass ( g/mol ) | 159.61 | 368.35 | 343.05 | 174.26 |

| Stoichiometric Ratio | 2 | 1 | 1 | 2 |

| Mass Used (g) | 3.20 (anhydrous) | 4.22 | - | - |

| Moles Used | 0.02 mol | 0.011 mol | - | - |

| Limiting Reagent | - | Yes | - | - |

| Theoretical Yield (g) | - | - | 3.77 | - |

| Experimental Yield (g) | - | - | To be measured | - |

| Percentage Yield (%) | - | - | (Exp. / Theo.) x 100 | - |

Note: Mass of anhydrous CuSO₄ is calculated from the 4.99 g of CuSO₄·5H₂O used. Potassium ferrocyanide is the limiting reagent in this specific protocol.

Product Characterization

To confirm the identity, purity, and morphology of the synthesized this compound, several analytical techniques are employed, which are particularly relevant for applications in materials science and drug delivery systems.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the characteristic C≡N stretching frequency of the ferrocyanide group.[10]

-

X-ray Diffraction (XRD): Confirms the crystalline structure of the compound. Broadening of XRD peaks can indicate the formation of nanoparticles.[10]

-

UV-Visible Spectroscopy (UV-Vis): The electronic spectra of this compound can show charge transfer bands.[10][11]

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and size of the synthesized material.[10]

-

Energy Dispersive X-ray Spectroscopy (EDX): Used in conjunction with SEM to confirm the elemental composition of the product.[10]

Visualizing the Chemical Transformation

The core of the synthesis is a direct ionic exchange. The following diagram illustrates this double displacement relationship.

Caption: Diagram of the double displacement reaction.

Relevance in Drug Development and Research

Copper is an essential trace element involved in numerous biological processes, and its complexes are being actively investigated for a wide range of medical applications, including anti-inflammatory, anti-proliferative, and biocidal actions.[4][5] The synthesis of metal-based nanoparticles, such as this compound, is a key area of research for creating novel biosensors and drug delivery vehicles.[3] For instance, the biocatalytically controlled growth of this compound nanoparticles has been utilized for the electrochemical biosensing of glucose.[3] Understanding the fundamental synthesis of these core structures is the first step toward developing more complex, functionalized materials for therapeutic and diagnostic purposes.

References

- 1. reddit.com [reddit.com]

- 2. brainly.com [brainly.com]

- 3. Biocatalytically induced formation of this compound nanoparticles and their application for electrochemical and optical biosensing of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. doubtnut.com [doubtnut.com]

- 8. brainly.in [brainly.in]

- 9. brainly.in [brainly.in]

- 10. researchgate.net [researchgate.net]

- 11. Copper Nanoparticles: A Review on Synthesis, Characterization and Applications | Asian Pacific Journal of Cancer Biology [waocp.com]

An In-depth Technical Guide to the Solubility of Cupric Ferrocyanide in Ammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cupric ferrocyanide in ammonium hydroxide. The dissolution process is primarily governed by the formation of the highly stable tetraamminecopper(II) complex ion. While direct quantitative solubility data is scarce in publicly available literature, this guide synthesizes theoretical principles, qualitative observations, and analogous experimental protocols to provide a thorough understanding of the system's behavior.

Theoretical Framework of Dissolution

This compound, Cu₂[Fe(CN)₆], is a sparingly soluble salt in water. However, in the presence of ammonium hydroxide (a solution of ammonia in water), it undergoes a dissolution process driven by the formation of the intensely blue-colored tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺. This reaction effectively removes cupric ions (Cu²⁺) from the solution, shifting the solubility equilibrium of this compound to favor its dissolution.

The overall chemical equation for this reaction is:

Cu₂--INVALID-LINK-- + 8NH₃(aq) ⇌ 2[Cu(NH₃)₄]²⁺(aq) + [Fe(CN)₆]⁴⁻(aq)

This equilibrium is significantly influenced by the concentration of ammonia. A higher concentration of ammonia will lead to a greater extent of dissolution.

Key Equilibrium Constants

The dissolution process can be understood through the interplay of the solubility product of this compound and the stability constant of the tetraamminecopper(II) complex.

| Constant | Symbol | Value |

| Solubility Product of Cu₂[Fe(CN)₆] | Ksp | 1.3 x 10⁻¹⁶[1][2][3][4][5] |

| Overall Stability Constant of [Cu(NH₃)₄]²⁺ | β₄ | 2.1 x 10¹³[6][7][8] |

The very low Ksp value indicates the poor solubility of this compound in water. Conversely, the large stability constant (β₄) for the tetraamminecopper(II) ion signifies that it is a very stable complex, providing the thermodynamic driving force for the dissolution of this compound in an ammonia solution.

Experimental Determination of Solubility

Proposed Spectrophotometric Protocol

This protocol outlines a method to determine the molar solubility of this compound in ammonium hydroxide solutions of varying concentrations.

Objective: To quantify the concentration of the [Cu(NH₃)₄]²⁺ complex formed at equilibrium, which corresponds to the amount of dissolved this compound.

Materials:

-

This compound (Cu₂[Fe(CN)₆]) powder

-

Ammonium hydroxide (NH₄OH) solutions of various concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M, 5.0 M)

-

Deionized water

-

Spectrophotometer

-

Cuvettes

-

Volumetric flasks

-

Pipettes

-

Filter paper and funnel

Procedure:

-

Preparation of Saturated Solutions:

-

To a series of volumetric flasks, add a known excess amount of this compound powder.

-

Fill each flask to the mark with a different concentration of ammonium hydroxide solution.

-

Seal the flasks and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

Carefully filter each solution to remove the undissolved this compound. The resulting filtrate should be a clear, blue solution.

-

-

Spectrophotometric Analysis:

-

Prepare a series of standard solutions of known [Cu(NH₃)₄]²⁺ concentrations by dissolving a known mass of a soluble copper salt (e.g., CuSO₄·5H₂O) in the same concentration of ammonium hydroxide used for the samples.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) for the [Cu(NH₃)₄]²⁺ complex (around 610 nm).

-

Plot a calibration curve of absorbance versus the concentration of [Cu(NH₃)₄]²⁺.

-

Measure the absorbance of the filtered sample solutions.

-

Use the calibration curve to determine the concentration of [Cu(NH₃)₄]²⁺ in each sample.

-

-

Calculation of Solubility:

-

The molar solubility of this compound is half the concentration of the [Cu(NH₃)₄]²⁺ complex, based on the stoichiometry of the dissolution reaction.

-

Visualizing the Processes

Dissolution Pathway

The following diagram illustrates the chemical pathway for the dissolution of this compound in ammonium hydroxide.

Caption: Dissolution of this compound in ammonia.

Experimental Workflow

The diagram below outlines the key steps in the proposed experimental protocol for determining the solubility of this compound.

Caption: Spectrophotometric solubility determination workflow.

Concluding Remarks

The dissolution of this compound in ammonium hydroxide is a classic example of solubility enhancement through complex ion formation. While direct quantitative data remains an area for further research, the theoretical principles and the proposed experimental protocol in this guide provide a solid foundation for scientists and researchers working with this chemical system. The significant stability of the tetraamminecopper(II) complex is the key factor driving this process. It is important to note that some anecdotal evidence suggests the possibility of forming intermediate or double salt precipitates under specific conditions, which could be a subject for more detailed investigation.

References

- 1. chm.uri.edu [chm.uri.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. The solubility of sparingly soluble salts and solubility products [unacademy.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Cupric Ferrocyanide for Researchers and Drug Development Professionals

This guide provides an in-depth overview of cupric ferrocyanide, a coordination compound with significant applications in various scientific fields. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information, including its chemical and physical properties, experimental protocols for its synthesis, and its relevance in biological systems.

Core Identification

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 339.04 g/mol | [2][3][4][8] |

| Appearance | Reddish-brown powder or cubic crystals | [1][4][5] |

| Density | 2.200 g/cm³ | [6] |

| Water Solubility | Insoluble | [1][2] |

| Acid Solubility | Insoluble in dilute acids | [1][4] |

| Other Solubilities | Soluble in ammonium hydroxide and potassium cyanide solutions | [1][4][5] |

Table 2: Compositional Analysis

| Element | Percentage Composition |

| Carbon (C) | 21.26% |

| Copper (Cu) | 37.49% |

| Iron (Fe) | 16.47% |

| Nitrogen (N) | 24.79% |

| Source:[4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. These protocols are foundational for researchers working with this compound.

Protocol 1: Synthesis by Precipitation

This method is a standard procedure for preparing this compound from soluble salts.

Materials:

-

A soluble cupric salt (e.g., copper(II) chloride or copper(II) sulfate)

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating apparatus (e.g., water bath)

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

-

Prepare an aqueous solution of a soluble cupric salt.

-

In a separate beaker, prepare an aqueous solution of potassium ferrocyanide.

-

Slowly add the potassium ferrocyanide solution to the cupric salt solution with constant stirring. A reddish-brown precipitate of this compound will form.[3]

-

Heat the mixture on a water bath at 100°C for 2-3 hours to ensure the completion of the reaction and to cure the precipitate.[3]

-

Allow the mixture to cool.

-

Separate the precipitate by filtration.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Dry the resulting this compound powder.

Protocol 2: Biocatalytic Synthesis of this compound Nanoparticles

This protocol describes an enzyme-controlled method for the formation of this compound nanoparticles, which has applications in biosensing.[9]

Materials:

-

Glucose oxidase

-

Potassium ferricyanide (K₃[Fe(CN)₆]) as an electron acceptor

-

Copper(II) ions

-

Carbon-paste electrodes (for electrochemical applications)

-

Buffer solution

Procedure:

-

Immobilize glucose oxidase on the surface of a carbon-paste electrode.

-

Prepare a solution containing potassium ferricyanide and copper(II) ions in a suitable buffer.

-

Introduce glucose (the substrate for glucose oxidase) into the system.

-

The enzymatic reaction of glucose oxidase with glucose reduces the ferricyanide to ferrocyanide.

-

The in-situ generated ferrocyanide then reacts with the copper(II) ions present in the solution to form this compound nanoparticles directly on the electrode surface.[9]

-

This biocatalytically stimulated growth of nanoparticles can be monitored electrochemically or optically for biosensing applications.[9]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the general workflow for the chemical synthesis of this compound via the precipitation method.

Signaling Pathway: Role of Copper in the RAS/RAF/MEK/ERK Pathway

Copper ions have been identified as modulators of key signaling pathways involved in cell proliferation, such as the RAS/RAF/MEK/ERK pathway.[10][11] This is of significant interest in drug development, particularly in oncology.

Relevance and Applications in Research and Drug Development

While this compound itself is primarily known as a pigment and for other industrial uses, its constituent metal, copper, is of great interest in pharmacology and drug development.[4][5]

-

Enzyme Cofactor: Copper is an essential trace element that acts as a cofactor for numerous enzymes critical for processes like respiration, iron metabolism, and cell growth.[12]

-

Anti-inflammatory and Antioxidant Properties: Many copper(II) complexes exhibit superoxide dismutase (SOD)-mimicking abilities, allowing them to neutralize superoxide radicals. This has led to their investigation as potential non-analgesic anti-inflammatory drugs.[12]

-

Anticancer Potential: The role of copper in cell signaling pathways, such as the RAS/RAF/MEK/ERK pathway, makes it a target for cancer therapy.[11] Copper complexes have been shown to induce apoptosis and other forms of cell death in tumor cells.[13] The development of copper-based drugs is a promising area of research for overcoming drug resistance.[14]

-

Biosensing: As demonstrated in the biocatalytic synthesis protocol, the formation of this compound nanoparticles can be harnessed for the development of sensitive biosensors for molecules like glucose.[9]

-

Antimicrobial Activity: Various copper(II) complexes have been reported to possess antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents.[12][14]

This technical guide provides a foundational understanding of this compound for its application in research and as a basis for exploring the broader potential of copper compounds in drug development.

References

- 1. Page loading... [guidechem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 13601-13-3 | Benchchem [benchchem.com]

- 4. This compound [drugfuture.com]

- 5. This compound CAS#: 13601-13-3 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. This compound | C6Cu2FeN6 | CID 3081430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biocatalytically induced formation of this compound nanoparticles and their application for electrochemical and optical biosensing of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]